molecular formula C16H16NO5P B14537907 2-Benzylisoquinolin-3-one;phosphoric acid CAS No. 62373-78-8

2-Benzylisoquinolin-3-one;phosphoric acid

Cat. No.: B14537907
CAS No.: 62373-78-8
M. Wt: 333.27 g/mol
InChI Key: FTSSUIGSDFPFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylisoquinolin-3-one;phosphoric acid is a compound that combines the structural features of benzylisoquinoline and phosphoric acid Benzylisoquinoline is a heterocyclic aromatic organic compound, while phosphoric acid is a mineral acid with the chemical formula H₃PO₄

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylisoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system . The reaction conditions often include heating and the use of strong acids like sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of 2-Benzylisoquinolin-3-one may involve large-scale Pictet-Spengler reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzylisoquinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, which have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

2-Benzylisoquinolin-3-one;phosphoric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzylisoquinolin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylisoquinoline: A structural isomer with similar pharmacological properties.

    Papaverine: An alkaloid with vasodilatory effects.

    Noscapine: An alkaloid with antitussive and anticancer properties.

    Morphine: A well-known analgesic alkaloid.

Uniqueness

2-Benzylisoquinolin-3-one is unique due to its specific structural features that allow for diverse chemical modifications and its potential for various therapeutic applications. Its combination with phosphoric acid enhances its solubility and reactivity, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

62373-78-8

Molecular Formula

C16H16NO5P

Molecular Weight

333.27 g/mol

IUPAC Name

2-benzylisoquinolin-3-one;phosphoric acid

InChI

InChI=1S/C16H13NO.H3O4P/c18-16-10-14-8-4-5-9-15(14)12-17(16)11-13-6-2-1-3-7-13;1-5(2,3)4/h1-10,12H,11H2;(H3,1,2,3,4)

InChI Key

FTSSUIGSDFPFAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C=CC=CC3=CC2=O.OP(=O)(O)O

Origin of Product

United States

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